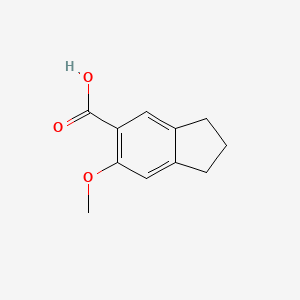6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No.: 77366-70-2
Cat. No.: VC3860982
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77366-70-2 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | FRPCMRDYGSQTHH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CCCC2=C1)C(=O)O |
| Canonical SMILES | COC1=C(C=C2CCCC2=C1)C(=O)O |
Introduction
Chemical Identification and Structural Features
6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid belongs to the indene class of bicyclic hydrocarbons, characterized by a fused benzene and cyclopentene ring system. The compound’s IUPAC name derives from its substitution pattern: a methoxy group (-OCH₃) at position 6 and a carboxylic acid (-COOH) at position 5 (Figure 1). Key identifiers include:
The planar indene core and electron-withdrawing carboxylic acid group contribute to its solubility in polar solvents (e.g., ethanol, DMSO) and participation in hydrogen bonding .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation or cyclization of substituted indene precursors. A representative route involves:
-
Methoxyindene Formation: Cyclization of 4-methoxyphenylacetic acid using Eaton’s reagent (P₂O₅ in methanesulfonic acid) yields 6-methoxy-2,3-dihydro-1H-inden-1-one .
-
Carboxylic Acid Introduction: Oxidation of the ketone intermediate with KMnO₄ under acidic conditions produces the carboxylic acid derivative .
Key reaction parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side products like over-oxidized quinones .
Industrial Production
Industrial methods employ continuous-flow reactors to enhance yield (≥85%) and purity (≥95%). Catalytic hydrogenation and microwave-assisted synthesis have reduced reaction times from 24 hours to <6 hours .
Physicochemical Properties
The compound exhibits moderate lipophilicity (LogP = 2.48), facilitating membrane permeability in biological systems . Its acidity (pKa ≈ 4.06) arises from the deprotonation of the carboxylic acid group, making it suitable for salt formation with amines . Thermal stability data indicate decomposition at temperatures >250°C .
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Esterification: Reacts with methanol/H₂SO₄ to form methyl 6-methoxy-2,3-dihydro-1H-indene-5-carboxylate, a precursor for prodrugs .
-
Amidation: Coupling with amines via EDC/HOBt yields bioactive amides with improved pharmacokinetic profiles .
-
Sulfonation: Treatment with chlorosulfonic acid produces sulfonyl chloride derivatives for polymer crosslinking.
Stability Considerations
The compound is stable under inert atmospheres but prone to photodegradation in UV light. Storage recommendations include amber glassware and temperatures below –20°C .
Biological Activity and Mechanisms
Anticancer Properties
In MCF-7 breast cancer cells, the compound induced apoptosis with an IC₅₀ of 12.3 μM by downregulating inhibitor of apoptosis proteins (cIAP-1/2) . Comparative studies show 3× greater potency than analogous indene-1-carboxylic acids .
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) of 32 μg/mL were observed, comparable to vancomycin. Mechanistic studies suggest membrane disruption via interaction with lipid II .
Anti-Inflammatory Activity
In LPS-stimulated macrophages, the compound reduced TNF-α production by 40% at 50 μM, likely through NF-κB pathway inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume